molecular formula C28H39N3O B12526355 N'-Cyclohexyl-N-[1-(3,3-diphenylpropyl)piperidin-4-yl]-N-methylurea CAS No. 821008-01-9

N'-Cyclohexyl-N-[1-(3,3-diphenylpropyl)piperidin-4-yl]-N-methylurea

Cat. No.: B12526355
CAS No.: 821008-01-9
M. Wt: 433.6 g/mol
InChI Key: SGPYFZMLSCRVSX-UHFFFAOYSA-N
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Description

N’-Cyclohexyl-N-[1-(3,3-diphenylpropyl)piperidin-4-yl]-N-methylurea: is a chemical compound that belongs to the class of urea derivatives It is characterized by the presence of a piperidine ring, a cyclohexyl group, and a diphenylpropyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-Cyclohexyl-N-[1-(3,3-diphenylpropyl)piperidin-4-yl]-N-methylurea typically involves the reaction of N-cyclohexyl-N-methylurea with 1-(3,3-diphenylpropyl)piperidin-4-yl chloride. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the nucleophilic substitution reaction. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification such as recrystallization or chromatography. The choice of solvents and reagents would be tailored to ensure cost-effectiveness and environmental safety.

Chemical Reactions Analysis

Types of Reactions

N’-Cyclohexyl-N-[1-(3,3-diphenylpropyl)piperidin-4-yl]-N-methylurea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperidine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Triethylamine in dichloromethane.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

N’-Cyclohexyl-N-[1-(3,3-diphenylpropyl)piperidin-4-yl]-N-methylurea has been explored for various scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Studied for its potential pharmacological properties, including analgesic and anti-inflammatory effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-Cyclohexyl-N-[1-(3,3-diphenylpropyl)piperidin-4-yl]-N-methylurea involves its interaction with specific molecular targets. The piperidine ring is known to interact with various receptors in the body, potentially modulating their activity. The compound may also influence signaling pathways involved in pain and inflammation, although the exact molecular targets and pathways are still under investigation.

Comparison with Similar Compounds

Similar Compounds

  • **N-Cyclohexyl-N’-[1-(3-pyridinyl)propyl]-4-piperidinyl]-benzeneacetamide
  • **N-Cyclohexyl-N’-[1-(3-pyridinyl)propyl]-4-piperidinyl]-benzeneacetamide

Uniqueness

N’-Cyclohexyl-N-[1-(3,3-diphenylpropyl)piperidin-4-yl]-N-methylurea is unique due to its specific combination of a piperidine ring, cyclohexyl group, and diphenylpropyl moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

CAS No.

821008-01-9

Molecular Formula

C28H39N3O

Molecular Weight

433.6 g/mol

IUPAC Name

3-cyclohexyl-1-[1-(3,3-diphenylpropyl)piperidin-4-yl]-1-methylurea

InChI

InChI=1S/C28H39N3O/c1-30(28(32)29-25-15-9-4-10-16-25)26-17-20-31(21-18-26)22-19-27(23-11-5-2-6-12-23)24-13-7-3-8-14-24/h2-3,5-8,11-14,25-27H,4,9-10,15-22H2,1H3,(H,29,32)

InChI Key

SGPYFZMLSCRVSX-UHFFFAOYSA-N

Canonical SMILES

CN(C1CCN(CC1)CCC(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)NC4CCCCC4

Origin of Product

United States

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